molecular formula C8H8ClN3O3 B5530309 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide

2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide

Cat. No.: B5530309
M. Wt: 229.62 g/mol
InChI Key: PVOYXCPVEASOOI-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyridine ring substituted with chlorine, methyl, nitro, and carboxamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The subsequent introduction of the carboxamide group can be achieved through various amide formation reactions, often involving reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Carboxylic Acids: From the oxidation of methyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, along with the carboxamide functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O3/c1-3-5(8(10)13)7(9)11-4(2)6(3)12(14)15/h1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOYXCPVEASOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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